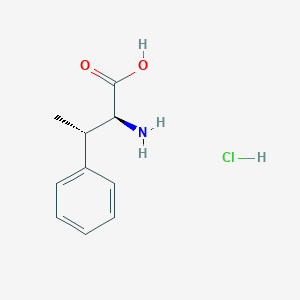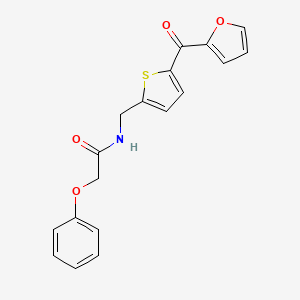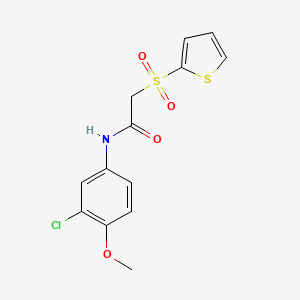![molecular formula C20H23ClO10 B2488352 [3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate CAS No. 1094814-87-5](/img/structure/B2488352.png)
[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis techniques for related compounds often involve selective protection/deprotection of hydroxy groups, oxidation, and cyclization reactions. For example, the synthesis of prostaglandin derivatives involves selective protection and deprotection steps, followed by oxidation and elimination reactions (Vostrikov et al., 2016).
Molecular Structure Analysis
Molecular structure characterization typically utilizes techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For instance, the crystal and molecular structure of tris-(2-hydroxyethyl)ammonium 4-chlorophenoxy acetate was established using single-crystal X-ray diffractometry (Loginov et al., 2012).
Chemical Reactions and Properties
Chemical reactions involve transformations and syntheses, including cyclization and the formation of novel heterocyclic compounds. For example, the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide indicates complex chemical behavior and reactivity (Bekircan et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding compound behavior. The synthesis and crystal structure of related compounds, like 5-(p-Tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, provide insights into the crystalline structure and interactions within the crystal lattice (Xue et al., 2008).
Chemical Properties Analysis
Chemical properties encompass reactivity, stability, and interaction with other compounds. Studies like the catalytic hydrogenation of 5,6-dihydro-4H-1,2-oxazines reveal insights into reaction mechanisms and the formation of new structures (Sukhorukov et al., 2008).
Applications De Recherche Scientifique
Molecular and Crystal Structure Studies
- Molecular and Crystal Structure of Tris-(2-hydroxyethyl)ammonium 4-chlorophenoxy Acetate
- This study explores the molecular structure of a compound related to [3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate using single-crystal X-ray diffractometry. It reveals detailed information about intramolecular hydrogen bonds and intermolecular interactions, contributing to a deeper understanding of similar compounds' structural properties (Loginov et al., 2012).
Photodegradation Studies
- Photodegradation of Azole Fungicide Triadimefon
- Research into the photostability of triadimefon, a fungicide with a structure related to this compound, provides insights into the photodegradation process of such compounds in various solvents, contributing to the understanding of their environmental behavior (Nag & Dureja, 1997).
Reactivity Studies
- Reactivity of Methyl (3,6‐Dichloropyridazin‐4‐yl)Acetate
- A study on the reactivity of a compound structurally related to this compound offers insights into nucleophilic displacement reactions, providing valuable information on the chemical behavior and potential applications of similar molecules (Adembri et al., 1976).
Isochroman Derivatives Studies
- Isochroman Derivatives and Their Tendency to Crystallize in Chiral Space Groups
- This research examines the crystal structures of isochroman derivatives, which are structurally related to this compound, highlighting the importance of molecular arrangement in crystal formation and its implications for similar compounds (Palusiak et al., 2004).
Synthesis and Application Studies
- Synthesis and Antibacterial Activity of Some Novel 4‐Oxo‐1,3‐thiazolidines, 2‐Oxoazetidines and 5‐Oxoimidazolines
- This paper focuses on the synthesis of novel compounds, including those related to this compound, and their antibacterial activity, providing a basis for the development of new pharmaceuticals (Desai et al., 2001).
Propriétés
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO10/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(31-16)30-15-8-6-5-7-14(15)21/h5-8,16-20H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWVGIQOXJMZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2488273.png)


![4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2488278.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488279.png)
![7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2488280.png)
![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2488282.png)



![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)
![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)
